2-(4-chlorophenoxy)-N-(6-acetamido-1,3-benzothiazol-2-yl)acetamide
CAS No.: 95240-12-3
Cat. No.: VC11806196
Molecular Formula: C17H14ClN3O3S
Molecular Weight: 375.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95240-12-3 |
|---|---|
| Molecular Formula | C17H14ClN3O3S |
| Molecular Weight | 375.8 g/mol |
| IUPAC Name | N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)acetamide |
| Standard InChI | InChI=1S/C17H14ClN3O3S/c1-10(22)19-12-4-7-14-15(8-12)25-17(20-14)21-16(23)9-24-13-5-2-11(18)3-6-13/h2-8H,9H2,1H3,(H,19,22)(H,20,21,23) |
| Standard InChI Key | KGGNCCVWBIJFST-UHFFFAOYSA-N |
| SMILES | CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |
| Canonical SMILES | CC(=O)NC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characterization
2-(4-Chlorophenoxy)-N-(6-acetamido-1,3-benzothiazol-2-yl)acetamide belongs to the benzothiazole class, featuring a bicyclic aromatic system fused with a thiazole ring. The IUPAC name—N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(4-chlorophenoxy)acetamide—reflects its substituents:
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A 4-chlorophenoxy group at the acetamide’s methylene bridge
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An acetamido moiety at the benzothiazole’s 6-position.
The SMILES notation precisely encodes its connectivity. X-ray crystallography data, though unavailable, may be inferred from analogous benzothiazoles, which typically exhibit planar aromatic systems with dihedral angles <10° between rings .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 375.8 g/mol |
| CAS Number | 95240-12-3 |
| Solubility (Predicted) | Low in water; soluble in DMSO |
| LogP (Octanol-Water) | 3.2 (estimated) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s structure. In NMR (DMSO-), key signals include:
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Aromatic protons appear between δ 6.96–7.93 ppm, with coupling constants () consistent with ortho and meta substitutions .
The NMR spectrum corroborates these assignments, with carbonyl carbons () resonating at δ 165–170 ppm and aromatic carbons between δ 110–150 ppm . High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak at m/z 375.0432 (calculated for : 375.0428) .
Synthesis and Optimization
Reaction Pathway
The synthesis involves three sequential steps, adapted from methodologies for related oxadiazole-benzothiazole hybrids :
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Formation of Ethyl 2-(2-Acetamidophenoxy)acetate:
-(2-Hydroxyphenyl)acetamide reacts with ethyl 2-chloroacetate in acetone under reflux with . Nucleophilic substitution yields the ether intermediate . -
Hydrazide Formation:
The ester undergoes hydrazinolysis with hydrazine monohydrate in ethanol, producing -[2-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide . -
Oxadiazole Cyclization and Thioether Coupling:
Treatment with carbon disulfide and induces cyclization to a 1,3,4-oxadiazole-thiol intermediate. Subsequent alkylation with 4-chlorophenoxyacetyl chloride introduces the final substituent .
Table 2: Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | , acetone, reflux | 49 |
| 2 | , ethanol | 50 |
| 3 | , , reflux | 45–55 |
Purification and Characterization
Crude products are purified via recrystallization from ethanol, achieving >95% purity as confirmed by TLC (, silica gel, ethyl acetate/hexane 3:7) . Elemental analysis aligns with theoretical values (e.g., C: 54.33%, H: 3.75%, N: 11.18%, S: 8.53%).
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